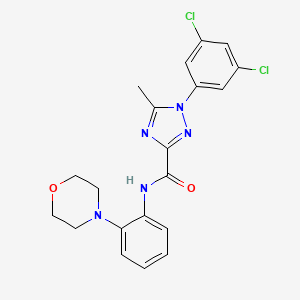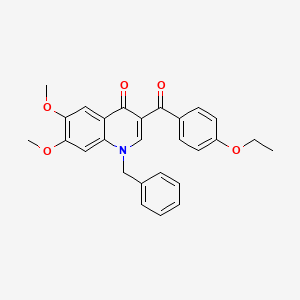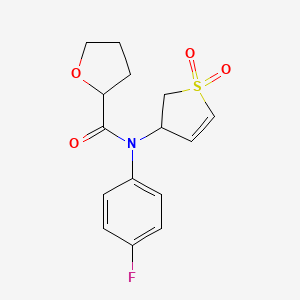
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-hydroxyquinolin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Aldosterone Synthase Inhibition
Studies on pyridine substituted 3,4-dihydro-1H-quinolin-2-ones and their rigidified versions, such as pyrroloquinolinone or pyridoquinolinone molecular scaffolds, reveal potent and selective inhibition of aldosterone synthase (CYP11B2). This enzyme is targeted for treating hyperaldosteronism, congestive heart failure, and myocardial fibrosis. Such compounds, through subtle heterocyclic modifications, can finely tune selectivity for CYP11B2 over closely related enzymes, suggesting potential for developing selective treatments for cardiovascular conditions and metabolic syndrome (Lucas et al., 2011).
P2X7 Antagonism
A dipolar cycloaddition reaction was utilized to create P2X7 antagonists, leading to the discovery of compounds with significant receptor occupancy and low doses required for effect in rat models. This research highlights the potential for developing treatments targeting mood disorders through modulation of the P2X7 receptor, indicating possible research applications of similar compounds in neuropsychiatric or inflammatory conditions (Chrovian et al., 2018).
Antibacterial Activity
Derivatives of 2,4-diamino-5-benzylpyrimidines, specifically those incorporating dihydroquinolylmethyl analogs, demonstrate high specificity and inhibition against bacterial dihydrofolate reductase (DHFR). This suggests potential applications in designing novel antibiotics with a focus on combating resistance by targeting essential bacterial enzymes with high specificity (Johnson et al., 1989).
Antiviral Activity
Research into ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and their derivatives, including synthesis and evaluation against influenza A, BVDV, and HCV, opens avenues for the development of antiviral agents. Compounds displaying micromolar activities against these viruses suggest potential research applications in designing new treatments for viral infections (Ivashchenko et al., 2014).
Properties
IUPAC Name |
4-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c1-2-15-18(21)19(23-11-22-15)28-12-7-8-25(10-12)20(27)14-9-17(26)24-16-6-4-3-5-13(14)16/h3-6,9,11-12H,2,7-8,10H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSGFTXSWZGHSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC(=O)NC4=CC=CC=C43)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2867541.png)
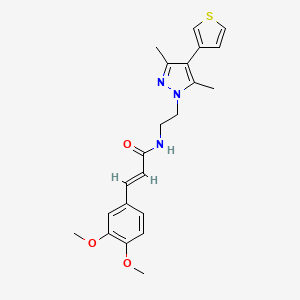
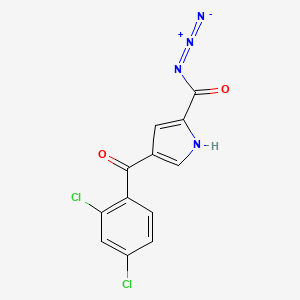
![8-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one](/img/structure/B2867545.png)
![Ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B2867547.png)
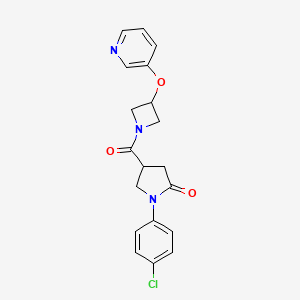
![3-Methyl-1-(3-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2867549.png)
![Methyl 5-[[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate](/img/structure/B2867550.png)
![3-[(2,6-Dimethyloxan-4-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2867551.png)
![N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(trifluoromethyl)benzamide](/img/structure/B2867553.png)
